molecular formula C11H16BrNS B8314094 1-[(5-Bromo-2-thienyl)methyl]hexahydro-1H-azepine

1-[(5-Bromo-2-thienyl)methyl]hexahydro-1H-azepine

Cat. No. B8314094
M. Wt: 274.22 g/mol
InChI Key: QNZKKRVJWOFROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-thienyl)methyl]hexahydro-1H-azepine is a useful research compound. Its molecular formula is C11H16BrNS and its molecular weight is 274.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16BrNS

Molecular Weight

274.22 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]azepane

InChI

InChI=1S/C11H16BrNS/c12-11-6-5-10(14-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2

InChI Key

QNZKKRVJWOFROG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-thiophenecarbaldehyde (191 mg, 1 mmol) was diluted in a mixture of dichloromethane (6 mL) and N,N-dimethylformamide (2 mL), and cooled to 0° C. Hexahydro-1H-azepine (0.17 mL, 1.5 mmol, 1.5 eq) was added, followed by sodium triacetoxyborohydride (1.04 g, 4.9 mmol, 4.9 eq) and glacial acetic acid (2 drops). The mixture was stirred at 23° C. for 3 h. The reaction mixture was carefully quenched with saturated aqueous sodium bicarbonate. The reaction mixture was extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by isco combiflash, 40 g column, using a 0-70% ethyl acetate in hexanes gradient. The product fractions were concentrated to give the title compound as clear colorless oil (200 mg, 73%).
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
1.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
73%

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